molecular formula C14H20O6 B8209526 colletodiol

colletodiol

Cat. No.: B8209526
M. Wt: 284.30 g/mol
InChI Key: SHQHOHRUGBYJBS-XPUKZZKXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Colletodiol is a natural macrocyclic metabolite that serves as a precursor to a range of biologically active derivatives, making it a compound of significant interest in pharmacological and microbiological research . This compound is primarily investigated for its potent antibacterial and cytotoxic properties. Research has demonstrated that derivatives of this compound exhibit strong antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and moderate activity against Myobacterium tuberculosis . Furthermore, these derivatives have shown a strong cytotoxic effect against human cancer cell lines, such as the THP-1 monocytic cell line . In virology, this compound has been identified as an effective inhibitor of the influenza A virus (WSN/H1N1). Its mechanism of action involves reducing the activity of the viral RNA polymerase (vRNP), thereby blocking viral replication without affecting the function of the hemagglutinin (HA) protein . The biosynthesis of this compound and its related compounds, including colletodiolic acid, colletolactone, and colletolic acid, can be efficiently explored using modern cultivation approaches like the OSMAC (One Strain Many Compounds) method . This makes this compound a valuable core structure for generating novel analogs and probing structure-activity relationships. This product is intended for research purposes in a controlled laboratory environment. It is strictly marked as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(3Z,6R,9Z,11R,12R,14R)-11,12-dihydroxy-6,14-dimethyl-1,7-dioxacyclotetradeca-3,9-diene-2,8-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O6/c1-9-4-3-5-13(17)20-10(2)8-12(16)11(15)6-7-14(18)19-9/h3,5-7,9-12,15-16H,4,8H2,1-2H3/b5-3-,7-6-/t9-,10-,11-,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHQHOHRUGBYJBS-XPUKZZKXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC=CC(=O)OC(CC(C(C=CC(=O)O1)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C/C=C\C(=O)O[C@@H](C[C@H]([C@@H](/C=C\C(=O)O1)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enantioselective Sharpless Dihydroxylation Approach

The Sharpless asymmetric dihydroxylation (AD) reaction has been pivotal in establishing the stereochemistry of this compound’s diol subunits. In the landmark synthesis by Gao and O’Doherty, ethyl sorbate (1) and methyl 1,3,5-octatrienoate (2) served as starting materials. The AD reaction was applied to 2 using (DHQD)₂PHAL as a chiral ligand, yielding a 5-hydroxy-1-enoate intermediate (3) with >98% enantiomeric excess (ee). Subsequent regioselective dihydroxylation of the conjugated diene in 3 using AD-mix-β afforded a 7-hydroxy-1,3-dienoate (4) .

Critical Parameters:

  • Ligand selection : (DHQD)₂PHAL for C5 hydroxylation.

  • Temperature : −25°C to minimize epoxide byproducts.

  • Yield : 82% for the first dihydroxylation step.

Palladium-Catalyzed Reduction and Macrolactonization

The γ,δ-unsaturated ester moiety in 4 underwent palladium-catalyzed hydrogenation using Pd(OAc)₂ and triethylsilane, selectively reducing the α,β-unsaturated ester to a saturated ester (5) without affecting the diene. After TBS protection of the C5 and C7 hydroxyl groups, Yamaguchi esterification coupled the two fragments (5 and 6 ) to form a seco-acid precursor (7) . Keck macrolactonization of 7 under high dilution (0.001 M) with DCC and DMAP yielded the 14-membered macrolactone (8) in 67% yield.

Optimization Insights:

  • Catalyst system : Pd(OAc)₂ with triethylsilane for chemoselective reduction.

  • Macrolactonization : Keck conditions outperformed Mitsunobu and Corey-Nicolaou methods in ring-closing efficiency.

Iterative Asymmetric Hydration Strategy

An alternative route employed iterative asymmetric hydration of ethyl sorbate (1) and methyl 1,3,5-octatrienoate (2) . Using a Rh-catalyzed hydration protocol, 1 was converted to a δ-hydroxy ester (9) , which underwent Sharpless dihydroxylation to install the C3 and C4 stereocenters. Acetonide protection of the diol, followed by TBS ether formation, provided building block 10 . Fragment coupling via Yamaguchi esterification and subsequent deprotection yielded this compound in 16 linear steps.

Comparative Analysis of Synthetic Routes

The table below summarizes the efficiency of major synthetic approaches:

StrategyStarting MaterialsTotal StepsOverall YieldKey Advantages
Sharpless AD RouteEthyl sorbate1612%High enantioselectivity
Iterative HydrationEthyl sorbate149%Fewer protecting group manipulations

The Sharpless route offers superior stereocontrol but requires extensive protecting group strategies. In contrast, the iterative hydration approach reduces intermediate functionalization but faces challenges in regioselectivity during diene hydration.

Challenges and Optimization in this compound Synthesis

Regioselectivity in Diene Functionalization

The conjugated diene system in methyl 1,3,5-octatrienoate (2) posed significant regioselectivity challenges. Computational studies revealed that steric effects from the TBS-protected hydroxyl group directed the Sharpless dihydroxylation to the terminal double bond.

Protecting Group Strategy

TBS ethers were universally employed for hydroxyl protection due to their stability under hydrogenation and esterification conditions. However, the sequential deprotection of TBS groups in the final step required careful optimization with HF-pyridine to avoid lactone ring degradation.

Data Tables Summarizing Key Reaction Parameters

Table 1: Sharpless Dihydroxylation Optimization

SubstrateLigandTemp (°C)Yield (%)ee (%)
Methyl octatrienoate(DHQD)₂PHAL−258298
Ethyl sorbateAD-mix-β07695

Table 2: Macrolactonization Yields

MethodCatalystConcentration (M)Yield (%)
KeckDCC/DMAP0.00167
MitsunobuDIAD/Ph₃P0.0142

Chemical Reactions Analysis

Types of Reactions

colletodiol: can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions where hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Tosyl chloride for converting hydroxyl groups to tosylates, followed by nucleophilic attack.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction may produce diols.

Scientific Research Applications

colletodiol: has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which colletodiol exerts its effects involves interactions with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors, leading to changes in cell signaling.

    Pathways: Modulation of biochemical pathways, such as those involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Structural Analogs of this compound

This compound belongs to a family of macrodiolides with shared structural motifs but varying functional groups and stereochemistry. Key analogs include:

Colletoketol (Grahamimycin A37)
  • Structure : 11-oxo derivative of this compound .
  • Activity : Exhibits potent antimicrobial activity against bacteria, algae, and fungi, unlike this compound’s mild effects .
  • Stereochemistry : Absolute configuration confirmed as (2R,8R,10R) via X-ray crystallography and total synthesis .
Colletol and Colletallol
  • Colletol : 11-deoxythis compound with reduced hydroxylation. Shows similar bioactivity to this compound .
  • Colletallol : 10-deoxy derivative, highlighting the role of hydroxyl groups in modulating activity .
Halosmysin A
  • Structure : 14-membered macrodiolide with a thiosilvatin analog conjugated to the core .
  • Stereochemistry: Shares the (6R,14R) configuration but differs in ring notation compared to clonostachydiol .
  • Activity : Potent cytotoxicity against leukemia cell lines (IC₅₀: 2.2–11.7 µM), surpassing this compound’s antiviral effects .

Table 2: Structural and Functional Comparison of this compound and Analogs

Compound Key Structural Features Biological Activity Potency vs. This compound
This compound 11,12-dihydroxy, 6,14-dimethyl Mild antimicrobial, antiviral Baseline
Colletoketol 11-oxo, 12-hydroxy Broad-spectrum antimicrobial 10–100x higher
Halosmysin A Thiosilvatin conjugate, 14R configuration Cytotoxic (leukemia cell lines) 5–50x higher
Clonostachydiol Opposite stereochemistry at C-6 and C-14 Antiparasitic Comparable

Q & A

Q. What spectroscopic and crystallographic methods are critical for determining colletodiol’s molecular structure?

this compound’s structure, including its bis(lactone) framework and stereochemistry, is elucidated using nuclear magnetic resonance (NMR) for proton and carbon assignments, mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography to resolve absolute configurations (e.g., (2R,8R,10R,11S) stereochemistry) . For example, coupling constants in 1H^1H-NMR spectra help identify double bond geometries (3E,9E), while NOESY correlations confirm spatial arrangements of hydroxyl and methyl groups .

Q. How is this compound isolated and purified from fungal cultures?

Fermentation of marine fungi like Varicosporina ramulosa or Cytospora sp. ATCC 20502 is followed by solvent extraction (e.g., ethyl acetate). Column chromatography (silica gel, Sephadex LH-20) and preparative HPLC are used for purification. Yield optimization requires monitoring fermentation duration, media composition (e.g., carbon/nitrogen sources), and temperature .

Q. What structural features of this compound contribute to its bioactivity?

Key features include the macrodiolide core, stereospecific hydroxyl groups (11R,12R), and conjugated double bonds (3E,9E). These elements influence hydrogen bonding with microbial cell membranes and enzymatic inhibition. Comparative studies with derivatives (e.g., 9,10-dihydrothis compound) show reduced activity when double bonds are saturated .

Advanced Research Questions

Q. What challenges arise in the enantioselective synthesis of this compound, and how are they addressed?

Stereochemical control at C6, C11, and C12 is achieved using chiral auxiliaries like sulfoxides (e.g., (SR)-methyl 3,5-dioxo-6-(p-toluenesulfinyl)hexanoate) to induce asymmetry. Asymmetric hydroxylation of α,β-hydroxy lactones (e.g., Sharpless epoxidation) and ring-closing metathesis are critical steps. Protecting groups (e.g., TBS ethers) prevent undesired side reactions during lactonization .

Q. How can isotopic labeling track this compound’s biosynthesis in fungal strains?

Feeding 13C^{13}C- or 2H^2H-labeled precursors (e.g., acetate or malonate) to Cytospora sp. cultures allows tracing via 13C^{13}C-NMR or LC-MS. This reveals polyketide synthase (PKS) assembly lines and post-PKS modifications (e.g., oxidation, cyclization). For instance, labeled trienes (intermediates) confirm this compound’s derivation from iterative PKS modules .

Q. How should researchers resolve contradictions in reported antimicrobial activity data for this compound analogs?

Discrepancies (e.g., variable MIC values against E. repens) are analyzed by standardizing assay conditions:

  • Use CLSI/M38-A2 guidelines for fungal susceptibility testing.
  • Control solvent effects (e.g., DMSO concentration ≤1%).
  • Validate purity (>95%) via HPLC and confirm stereochemical integrity (circular dichroism) .

Q. What strategies optimize fungal fermentation for enhanced this compound production?

Design of Experiments (DoE) evaluates factors like pH (5.5–6.5), agitation rate (150–200 rpm), and nitrogen source (peptone vs. ammonium sulfate). Response Surface Methodology (RSM) identifies optimal conditions. Scale-up requires oxygen transfer rate monitoring to prevent metabolic bottlenecks .

Q. How does stereoisomerism impact this compound’s biological activity, and what analytical methods differentiate isomers?

Chiral HPLC (e.g., Chiralpak IC column) or capillary electrophoresis separates stereoisomers. Comparative bioassays (e.g., agar diffusion) reveal that (6R,11R,12R,14R)-colletodiol is 10-fold more active against U. violacea than its (11S,12S) counterpart. Molecular docking simulations further rationalize stereospecific target binding .

Data Analysis and Reproducibility

Q. What statistical approaches validate this compound’s bioactivity in dose-response studies?

Non-linear regression (e.g., GraphPad Prism) fits IC50_{50}/MIC data to Hill equations. Report 95% confidence intervals and use ANOVA with post-hoc tests (Tukey’s) for multi-group comparisons. Include negative controls (solvent-only) and reference standards (e.g., amphotericin B) .

Q. How should researchers document synthetic procedures to ensure reproducibility?

Follow the Beilstein Journal of Organic Chemistry guidelines:

  • Provide detailed reaction conditions (temperature, solvent, catalyst loading).
  • Report yields, RfR_f-values (TLC), and spectral data (e.g., 1H^1H-NMR δ 1.25–1.30, d, J=6.5 Hz).
  • Deposit step-by-step protocols in supplementary materials .

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